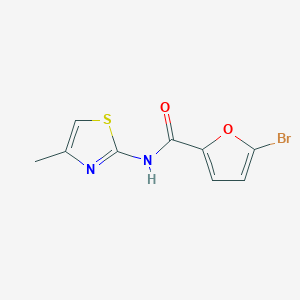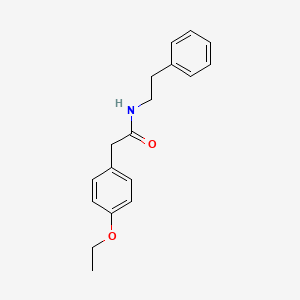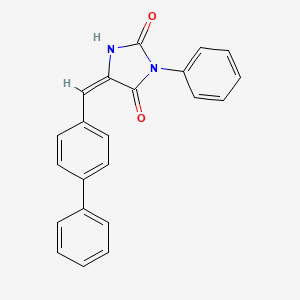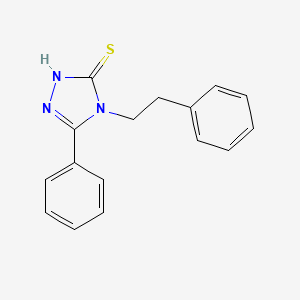
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide is a chemical compound that belongs to the class of thiazole derivatives. It is a potent inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth, proliferation, and survival. Due to its ability to inhibit CK2, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide has gained significant attention in the scientific community as a potential therapeutic agent for the treatment of various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide involves the inhibition of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and sensitize cancer cells to chemotherapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide are primarily related to its inhibition of CK2. By inhibiting CK2, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide can regulate various cellular processes, including cell growth, proliferation, and survival. Moreover, it can induce apoptosis and sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide for lab experiments include its potent inhibitory activity against CK2, which makes it an excellent tool for studying the role of CK2 in various cellular processes. However, the limitations of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide include its potential toxicity, which requires careful handling and dosing.
Zukünftige Richtungen
Several future directions for the research on 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide can be identified. Firstly, further studies are needed to elucidate the precise molecular mechanism of its inhibition of CK2. Secondly, the potential therapeutic applications of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide should be explored further, particularly in the treatment of cancer. Thirdly, the development of more potent and selective inhibitors of CK2 based on the structure of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide should be pursued. Finally, the potential toxicity of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide should be further investigated to ensure its safe use in clinical applications.
Synthesemethoden
The synthesis of 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide involves the reaction of 4-methyl-2-aminothiazole with 5-bromo-2-furoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide in good yield and purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide has been extensively studied for its potential therapeutic applications. Several studies have shown that it exhibits potent anti-cancer activity by inhibiting CK2, which is overexpressed in many types of cancer. Moreover, 5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-5-4-15-9(11-5)12-8(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEHZUHLRDWKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5708646.png)

![5-[(cyclohexylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5708658.png)

![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)


![4-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5708722.png)
